2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate. This intermediate is then reacted with a substituted phenylhydrazine to introduce the oxadiazole ring. The final step involves coupling the oxadiazole intermediate with a propanamide derivative under suitable conditions, such as the presence of a base and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate benzodiazepine receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This modulation leads to a reduction in neuronal excitability and seizure activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate
Uniqueness
Compared to similar compounds, 2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide stands out due to its unique combination of a fluorophenoxy group and an oxadiazole ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H20FN3O3 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
InChI |
InChI=1S/C24H20FN3O3/c1-15-11-13-17(14-12-15)22-27-24(31-28-22)18-7-3-5-9-20(18)26-23(29)16(2)30-21-10-6-4-8-19(21)25/h3-14,16H,1-2H3,(H,26,29) |
InChI Key |
ZEPSVILIIYYSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C(C)OC4=CC=CC=C4F |
Origin of Product |
United States |
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